Product packaging for 5-Methoxy-3-methyl-1,2-benzenediol(Cat. No.:)

5-Methoxy-3-methyl-1,2-benzenediol

Cat. No.: B13694129
M. Wt: 154.16 g/mol
InChI Key: YFMHMOQIRUEUHN-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1,2-benzenediol (CAS 1125-67-3) is a high-purity chemical intermediate with significant applications in advanced organic and pharmaceutical synthesis . This compound, with the molecular formula C 8 H 10 O 3 and a molecular weight of 154.16 g/mol, serves as a versatile building block for constructing complex, biologically active molecules . Its molecular structure features a catechol (1,2-benzenediol) core substituted with a methoxy and a methyl group, which lends unique reactivity and properties valuable for creating specialized target compounds . Researchers utilize this compound primarily as a precursor in the development of novel pharmaceutical agents and organic materials . Its strategic incorporation into synthesis pathways enables the production of structurally diverse compounds with specific functions, accelerating innovation in drug discovery and the development of advanced functional materials . As a solid compound, it is characterized for research purposes . This product is intended for research and manufacturing applications. It is strictly for laboratory use and is not certified for human or animal consumption, diagnostic use, or any other personal application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B13694129 5-Methoxy-3-methyl-1,2-benzenediol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

5-methoxy-3-methylbenzene-1,2-diol

InChI

InChI=1S/C8H10O3/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4,9-10H,1-2H3

InChI Key

YFMHMOQIRUEUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)O)OC

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Methoxy 3 Methyl 1,2 Benzenediol

De Novo Synthesis Approaches to the 5-Methoxy-3-methyl-1,2-benzenediol Scaffold

De novo synthesis involves the construction of the target molecule from simpler, often commercially available starting materials. For substituted catechols like this compound, these strategies prioritize the precise placement of functional groups on the aromatic ring.

Regioselective Synthesis and Positional Isomer Control

Achieving the correct arrangement of hydroxyl, methoxy (B1213986), and methyl groups on the benzene (B151609) ring is the principal challenge in synthesizing this compound. Control over positional isomers is paramount, and several strategies have been developed to ensure high regioselectivity.

One effective method is the selective O-demethylation of a readily available, symmetrically substituted precursor. The synthesis of 3-methoxy-5-methylbenzene-1,2-diol (an isomer of the target compound) has been achieved through the selective single O-demethylation of 4-methylsyringol (2,6-dimethoxy-4-methylphenol) using acidic Beta zeolites as catalysts. rsc.org This approach leverages the inherent structure of the precursor and the shape-selectivity of the zeolite catalyst to preferentially cleave one of the two methoxy groups, yielding the desired catechol structure with high selectivity (>80 mol%). rsc.org

Another key strategy involves the direct and regioselective hydroxylation of a substituted phenol (B47542) precursor. Palladium-catalyzed, silanol-directed C–H oxygenation allows for the highly site-selective conversion of phenols into catechols. nih.gov This method involves installing a silanol directing group on the phenol, which then guides the palladium catalyst to oxygenate the adjacent C-H bond. Subsequent removal of the directing group reveals the catechol. nih.gov Similarly, other ortho-hydroxylation methods can convert substituted phenols into the corresponding catechols, often involving condensation with reagents like 2-chloro-5-nitrobenzophenone followed by oxidative hydrolysis and cleavage. gla.ac.uk

Enzymatic approaches also offer exceptional regioselectivity. While not specifically documented for this compound, engineered toluene monooxygenases have been used for the regioselective hydroxylation of o-methoxyphenol, demonstrating the potential of biocatalysis to control the position of hydroxylation on an aromatic ring.

Optimized Reaction Conditions and Precursor Utilization in this compound Synthesis

The choice of precursor and the optimization of reaction conditions are critical for an efficient synthesis. A prominent precursor for the related 4-methylcatechol (B155104) is 2-methoxy-4-methylphenol (4-methylguaiacol), which can be demethylated to form the catechol. google.com A similar strategy could be envisioned starting from 2,3-dimethoxy-5-methylphenol to yield the target compound.

A highly effective method for producing this compound involves the use of solid acid catalysts with lignin-derived precursors. rsc.org The reaction conditions for this selective demethylation have been optimized to maximize yield and selectivity.

Optimized Conditions for Selective Demethylation of 4-Methylsyringol

ParameterConditionReference
Precursor4-Methylsyringol (2,6-dimethoxy-4-methylphenol) rsc.org
CatalystAcidic Beta Zeolite rsc.org
SolventHot Pressurized Water rsc.org
Selectivity>80 mol% for 3-methoxy-5-methylbenzene-1,2-diol rsc.org

Another well-established method for demethylation is the use of strong acids like hydrobromic acid (HBr). A patented process for the synthesis of 4-methylcatechol from 2-methoxy-4-methylphenol specifies conditions that achieve high yields. google.com

Conditions for HBr-Mediated Demethylation

ParameterConditionReference
Precursor2-Methoxy-4-methylphenol google.com
Reagent40-60% Hydrobromic Acid, Hydrogen Bromide Gas google.com
Temperature100-120 °C google.com
Duration4-6 hours google.com
Yield87.6% google.com

Industrial Scalability and Yield Maximization Considerations for this compound Production

For industrial-scale production, synthetic routes must be efficient, cost-effective, and environmentally benign. The use of heterogeneous, reusable catalysts like zeolites is highly advantageous as it simplifies product purification and reduces waste. rsc.org The synthesis from 4-methylsyringol, a compound derivable from renewable lignin, using water as a green solvent, represents a sustainable and scalable approach. rsc.org

One-pot procedures, which combine multiple reaction steps into a single operation, are also desirable for industrial applications. The conversion of phenols to catechols via an ortho-formylation followed by a Dakin oxidation can be performed as a one-pot sequence, improving efficiency and reducing handling of intermediates. researchgate.net High-yielding reactions, such as the HBr-mediated demethylation of 4-methylguaiacol which achieves an 87.6% yield, are crucial for maximizing output and ensuring economic viability on a large scale. google.com

Semisynthetic Routes and Chemical Modifications of Related Natural Products

Semisynthesis utilizes complex molecules from natural sources as starting materials, modifying them chemically to produce the desired target. This can be more efficient than de novo synthesis if the natural product already contains a significant portion of the target's core structure.

Derivatization from Naturally Occurring Catechol and Resorcinol Analogues

Lignin, a major component of biomass, is a rich source of substituted phenolic compounds that can serve as precursors. Syringyl and guaiacyl units are fundamental building blocks of lignin. wikipedia.org As previously mentioned, 4-methylsyringol, a syringyl derivative, can be selectively demethylated to produce 3-methoxy-5-methyl-1,2-benzenediol. rsc.org This represents a direct semisynthetic route from a renewable feedstock.

Eugenol (4-allyl-2-methoxyphenol), the main component of clove oil, is another valuable natural precursor. researchgate.net The chemical modification of eugenol is a viable strategy. A potential synthetic pathway could involve isomerization of the allyl side chain to a propenyl group, followed by oxidative cleavage to remove two carbons. Subsequent hydroxylation at the adjacent position would yield the catechol ring system. Catalytic conversion of eugenol over HY zeolite is known to produce guaiacol (2-methoxyphenol) through deallylation, demonstrating the feasibility of side-chain cleavage. researchgate.net

Resorcinol (1,3-benzenediol) and its derivatives, also found in nature, can be chemically modified. jmchemsci.commdpi.com While converting the 1,3-diol pattern to a 1,2-diol (catechol) pattern is complex, functionalization of the resorcinol ring via reactions like acylation can introduce new substituents, which could then be elaborated into the final target molecule through subsequent steps. jmchemsci.comjmchemsci.com

Functional Group Interconversion and Selective Protection/Deprotection Strategies

The synthesis of highly substituted aromatics often requires the use of protecting groups to mask reactive sites and enable selective reactions elsewhere on the molecule. The two hydroxyl groups of a catechol are acidic and easily oxidized, necessitating their protection during many synthetic transformations.

Common protecting groups for phenols include silyl ethers, such as tert-butyldimethylsilyl (TBDMS), which can be installed using TBDMSCl and imidazole. nih.gov Benzyl ethers are also widely used and can be cleaved under hydrogenolysis conditions. nih.gov The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its selective removal.

Functional group interconversion (FGI) is central to these synthetic strategies. A key FGI in the synthesis of this compound is the selective demethylation of a dimethoxy precursor to unmask one hydroxyl group, forming the catechol. rsc.org This transformation must be carefully controlled to prevent the cleavage of both methoxy groups. Reagents like boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers but can be aggressive; controlling stoichiometry and temperature is crucial for selectivity. nih.gov

Selected Deprotection/Demethylation Strategies for Methoxy-Phenols

Reagent/CatalystSubstrate TypePurposeReference
Acidic Beta ZeoliteDimethoxyphenol (e.g., 4-Methylsyringol)Selective mono-O-demethylation rsc.org
Hydrobromic Acid (HBr)Monomethoxyphenol (e.g., 4-Methylguaiacol)O-demethylation google.com
Boron Tribromide (BBr₃)Methoxylated BenzimidazolesO-demethylation nih.gov

Sustainable Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through various routes, traditionally involving multi-step processes with potentially hazardous reagents and solvents. The application of green chemistry principles seeks to mitigate these environmental and health concerns. A plausible sustainable synthetic pathway starts from creosol (2-methoxy-4-methylphenol), a renewable feedstock derivable from lignin, or 3-methoxy-5-methylphenol. nih.gov The key transformation is the introduction of a second hydroxyl group ortho to the existing one.

Green Solvents and Solvent-Free Reaction Protocols

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to recycle. Green chemistry encourages the use of safer alternatives or, ideally, the elimination of solvents altogether.

Green Solvents: For the synthesis of substituted catechols, water is an excellent green solvent due to its non-toxicity, non-flammability, and availability. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another green alternative, as they can be easily removed from the reaction mixture by depressurization, leaving no solvent residue. Bio-derived solvents like Cyrene™, derived from cellulose, and glycerol are also gaining traction as sustainable alternatives to conventional polar aprotic solvents like DMF and NMP.

Solvent-Free Protocols: Solvent-free, or neat, reactions represent an ideal scenario in green synthesis. These reactions are typically conducted by grinding solid reactants together or by heating a mixture of reactants without any solvent. For the synthesis of this compound, a solvent-free approach could potentially be employed in a solid-state oxidation reaction of a suitable precursor, thereby minimizing waste and simplifying product isolation.

Solvent TypeExamplesAdvantages in Catechol SynthesisChallenges
Water-Non-toxic, non-flammable, readily available, can promote certain reactions through hydrophobic effects.Poor solubility of some organic substrates, potential for side reactions (hydrolysis).
Supercritical FluidsSupercritical CO₂ (scCO₂)Non-toxic, non-flammable, easily removed, tunable properties with pressure and temperature.Requires high-pressure equipment, poor solvent for polar compounds.
Bio-derived SolventsCyrene™, Glycerol, 2-MethyltetrahydrofuranRenewable feedstock, often biodegradable, lower toxicity than traditional solvents.May have different solvency properties requiring reaction optimization, potential for higher cost.
Solvent-Free-Eliminates solvent waste, simplifies purification, can lead to higher reaction rates.Not suitable for all reaction types, potential for localized overheating.
Table 1: Comparison of Green Solvents and Solvent-Free Protocols for Synthesis.

Catalytic Synthesis and Biocatalysis Approaches

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency, selectivity, and lower energy consumption compared to stoichiometric reactions.

Catalytic Synthesis: The direct C-H hydroxylation of phenols represents an attractive catalytic route to catechols. Palladium-catalyzed ortho-hydroxylation of phenols has been demonstrated as a viable method. nih.gov For a precursor like 3-methoxy-5-methylphenol, a Pd catalyst could direct the hydroxylation to the ortho position, yielding this compound. Another approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. For instance, dilute HCl and HBr solutions have been shown to be effective and recyclable catalysts for the selective coupling of aldehydes with phenols, a reaction type that could be adapted for the synthesis of catechol derivatives. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions, making them ideal catalysts for green synthesis. For the synthesis of substituted catechols, enzymes such as tyrosinases and dioxygenases are of particular interest. Tyrosinases can catalyze the ortho-hydroxylation of monophenols to catechols. A potential biocatalytic route to this compound would involve the use of a tyrosinase or a genetically engineered microorganism expressing a suitable monooxygenase to hydroxylate 3-methoxy-5-methylphenol. The use of whole-cell biocatalysts can be particularly advantageous as it avoids the need for enzyme purification. Recombinant E. coli strains expressing toluene dioxygenase have been successfully used to produce a variety of substituted catechols from the corresponding aromatic precursors. researchgate.net

Catalytic ApproachCatalyst ExamplePotential PrecursorKey AdvantagesResearch Findings
Homogeneous CatalysisPalladium (Pd) complexes3-methoxy-5-methylphenolHigh selectivity for C-H activation and hydroxylation.Pd-catalyzed silanol-directed C–H oxygenation of phenols into catechols has been shown to be highly site-selective. nih.gov
Heterogeneous CatalysisAcidic resins, supported metal oxidesCreosolEasy separation and recyclability of the catalyst.Dilute acid solutions can be recycled and reused multiple times without a decrease in activity for related reactions. nih.gov
Biocatalysis (Enzymes)Tyrosinase, Toluene Dioxygenase3-methoxy-5-methylphenolHigh regio- and stereoselectivity, mild reaction conditions (aqueous medium, ambient temperature and pressure).Recombinant E. coli expressing toluene dioxygenase can synthesize various substituted catechols. researchgate.net
Biocatalysis (Whole-cell)Engineered E. coli or Pseudomonas strains3-methoxy-5-methylphenolNo need for enzyme purification, cofactor regeneration is handled by the cell.Whole cells of Pseudomonas putida have been used for the production of 3-substituted catechols.
Table 2: Catalytic and Biocatalytic Approaches for this compound Synthesis.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction has an atom economy of 100%.

For a hypothetical synthesis of this compound from 3-methoxy-5-methylphenol via direct hydroxylation using hydrogen peroxide as the oxidant, the atom economy would be high as the only byproduct is water.

Reaction: C₈H₁₀O₂ + H₂O₂ → C₈H₁₀O₃ + H₂O

Atom Economy Calculation:

Molecular Weight of this compound (C₈H₁₀O₃): 154.16 g/mol

Molecular Weight of 3-methoxy-5-methylphenol (C₈H₁₀O₂): 138.16 g/mol

Molecular Weight of Hydrogen Peroxide (H₂O₂): 34.01 g/mol

Atom Economy = [MW(Product) / (MW(Reactant 1) + MW(Reactant 2))] x 100 Atom Economy = [154.16 / (138.16 + 34.01)] x 100 ≈ 89.5%

This contrasts sharply with traditional methods that may use protecting groups or multi-step syntheses, leading to lower atom economies.

Waste Minimization: Beyond atom economy, minimizing waste involves considering all materials used in a process, including solvents, catalysts, and reagents used in workup and purification. The E-factor (Environmental Factor) is another useful metric, defined as the total mass of waste generated per unit mass of product. A lower E-factor signifies a greener process.

Strategies for waste minimization in the synthesis of this compound include:

Catalyst Recycling: Using heterogeneous or immobilized catalysts that can be easily recovered and reused.

Solvent Recycling: Employing techniques like distillation to recover and reuse solvents.

One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in the same reactor, avoiding the need for isolation and purification of intermediates, which reduces solvent and material losses. researchgate.net

Process Intensification: Using technologies like microreactors or flow chemistry to improve reaction efficiency and reduce waste.

Green Chemistry MetricDefinitionIdeal ValueApplication to this compound Synthesis
Atom Economy(MW of desired product / Σ MW of all reactants) x 100%100%Favors addition and oxidation reactions over substitutions and eliminations. Direct hydroxylation shows high atom economy.
E-Factor (Environmental Factor)Total waste (kg) / Product (kg)0Encourages the use of recyclable catalysts and solvents, and minimizing the use of stoichiometric reagents.
Reaction Mass Efficiency (RME)(Mass of isolated product / Total mass of reactants) x 100%100%Provides a more practical measure of efficiency by considering reaction yield.
Process Mass Intensity (PMI)Total mass in a process / Mass of product1A holistic metric that includes all materials used, including solvents and workup chemicals.
Table 3: Key Green Chemistry Metrics and their Relevance.

By integrating these sustainable chemistry principles, the synthesis of this compound can be transformed from a conventional chemical process into a more environmentally responsible and efficient endeavor.

Advanced Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 3 Methyl 1,2 Benzenediol

Oxidative Transformations of the Catechol Moiety in 5-Methoxy-3-methyl-1,2-benzenediol

The 1,2-dihydroxybenzene (catechol) core is highly susceptible to oxidation, a characteristic central to its biochemical and industrial relevance. The presence of an electron-donating methyl group and a strongly electron-donating methoxy (B1213986) group on the aromatic ring significantly modulates this reactivity.

Electrochemical Oxidation Pathways and Redox Behavior

The electrochemical oxidation of catechols proceeds via a well-established pathway involving the transfer of two electrons and two protons to form the corresponding ortho-quinone. For this compound, this transformation yields 5-methoxy-3-methyl-1,2-benzoquinone.

The redox potential of this process is highly sensitive to the nature of the substituents on the aromatic ring. Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density on the ring, making the molecule easier to oxidize (i.e., lowering its oxidation potential). The process is generally quasi-reversible, with the stability of the resulting quinone depending on the solution's pH and the presence of nucleophiles.

While specific electrochemical data for this compound is not extensively documented, the expected behavior can be inferred from related structures. The oxidation is a surface-confined process on carbon electrodes, and the redox couple exhibits Nernstian-type proton-coupled electron transfer. Studies on similar compounds, like 2-methoxyphenol, show an irreversible oxidation peak corresponding to the initial transformation, which can lead to the formation of a surface-confined catechol system through demethylation under certain conditions. nih.gov The oxidation of substituted catechols often leads to reactive quinones that can undergo subsequent reactions, such as coupling with the parent catechol, especially in neutral or basic media. marquette.edu

Table 1: Illustrative Redox Potentials of Substituted Catechols This table presents hypothetical data based on established chemical principles to illustrate substituent effects.

Compound Substituents Expected Oxidation Potential (Ep,a vs. Ag/AgCl) Notes
Catechol None Higher Baseline for comparison.
4-Methylcatechol (B155104) -CH₃ (electron-donating) Lower The methyl group facilitates oxidation.
4-Nitrocatechol -NO₂ (electron-withdrawing) Higher The nitro group makes oxidation more difficult.

| This compound | -OCH₃, -CH₃ (electron-donating) | Lowest | Both groups strongly facilitate oxidation. |

Enzymatic Oxidation Kinetics and Product Formation

Enzymes such as tyrosinase and laccase, which contain copper active sites, are known to catalyze the oxidation of catechols. researchgate.net The enzymatic oxidation of this compound is expected to follow a similar mechanism, converting the catechol to its highly reactive ortho-quinone derivative, 5-methoxy-3-methyl-1,2-benzoquinone.

The kinetics of such reactions are typically studied using spectrophotometry, monitoring the formation of the colored quinone product. Studies on the enzymatic oxidation of 4-methylcatechol by tyrosinase have detailed the pathway where the initial o-benzoquinone is formed. nih.gov This quinone is a powerful electrophile and can participate in subsequent non-enzymatic reactions, such as Michael addition with available nucleophiles. If other compounds, like amino acids, are present, the quinone can react to form substituted catechol adducts, which may themselves be substrates for further enzymatic oxidation. nih.gov The rate of enzymatic oxidation is influenced by substrate concentration, enzyme concentration, pH, and temperature. The electronic properties of the substituents on the catechol ring also play a crucial role, with electron-donating groups generally increasing the rate of reaction.

Radical Scavenging Mechanisms and Antioxidant Activity at the Molecular Level

The antioxidant properties of phenolic compounds are primarily due to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thus neutralizing it. The catechol structure is particularly effective in this role. The antioxidant activity of this compound is rooted in the facile donation of a hydrogen atom from one of its two hydroxyl groups.

The primary mechanisms for radical scavenging are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). nih.gov

HAT: The catechol directly donates a hydrogen atom to a radical (R•), forming a stable semiquinone radical and a neutralized species (RH).

SET-PT: The catechol first transfers an electron to the radical, forming a catechol radical cation and an anion. The radical cation then loses a proton to a solvent molecule.

In both mechanisms, the resulting phenoxy radical from this compound is stabilized through resonance, where the unpaired electron is delocalized across the aromatic ring and involves the second hydroxyl group and the methoxy group. This stabilization lowers the bond dissociation enthalpy (BDE) of the O-H bond, making the hydrogen donation more favorable. The presence of both methoxy and hydroxyl groups on the benzene (B151609) ring is known to enhance antioxidant activity. nih.gov The effectiveness of such compounds is commonly evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. nih.govjapsonline.com

Electrophilic Aromatic Substitution Reactions on the this compound Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The outcome of such reactions on a substituted benzene ring is dictated by the electronic and steric properties of the substituents already present.

Regioselectivity and Substituent Directing Effects

The benzene ring of this compound has four substituents: two hydroxyl groups (-OH at C1, C2), a methyl group (-CH₃ at C3), and a methoxy group (-OCH₃ at C5). All of these are activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. msu.edu They are also all ortho, para-directors. youtube.comyoutube.com

There are two unsubstituted positions on the ring available for electrophilic attack: C4 and C6. The regioselectivity of an incoming electrophile (E⁺) will be determined by the cumulative directing influence of the existing groups.

-OH groups (C1, C2): These are powerful activating, ortho, para-directing groups due to resonance donation of their lone pairs.

-OCH₃ group (C5): This is also a strong activating, ortho, para-director.

-CH₃ group (C3): This is a weakly activating, ortho, para-director through an inductive effect.

Analysis of Directing Effects:

Attack at C4: This position is ortho to the C5-methoxy group and the C3-methyl group. It is para to the C1-hydroxyl group.

Attack at C6: This position is ortho to the C1-hydroxyl group and the C5-methoxy group. It is para to the C2-hydroxyl group.

Given that hydroxyl groups are among the most powerful activating groups, their directing influence is paramount. Both C4 and C6 are strongly activated. However, the C6 position benefits from being para to one hydroxyl group and ortho to another, in addition to being ortho to the methoxy group. The C4 position is para to one hydroxyl group and ortho to the methoxy and methyl groups. The synergistic activation from two hydroxyls and a methoxy group likely makes the C6 position the most nucleophilic and thus the primary site of electrophilic attack, assuming steric hindrance is not the dominant factor.

Table 2: Summary of Substituent Directing Effects on this compound

Substituent Position Activating/Deactivating Directing Effect
-OH C1 Strongly Activating ortho, para (to C2, C6, C4)
-OH C2 Strongly Activating ortho, para (to C1, C3, C6)
-CH₃ C3 Weakly Activating ortho, para (to C2, C4)

Influence of Reaction Conditions on Product Distribution

While electronic effects primarily determine the regioselectivity, the distribution of products can be fine-tuned by altering reaction conditions.

Steric Hindrance: The use of a bulky electrophile may favor substitution at the less sterically hindered position. In this molecule, the C4 position is flanked by the methyl and methoxy groups, while the C6 position is adjacent to the C1-hydroxyl group. The steric environment would need to be carefully modeled, but it could influence the ortho/para ratio if multiple products are formed.

Temperature: Many electrophilic aromatic substitutions are kinetically controlled at lower temperatures and thermodynamically controlled at higher temperatures. If one substitution product is formed faster but is less stable than another, increasing the reaction temperature could favor the formation of the more stable isomer, potentially through a reversible reaction mechanism (e.g., sulfonation). youtube.com

Solvent and Catalyst: The choice of solvent can affect the reactivity of the electrophile and the stability of the intermediate carbocation (the arenium ion). Similarly, the nature and strength of the Lewis acid catalyst (in reactions like Friedel-Crafts or halogenation) can impact the reaction rate and selectivity.

Table 3: Predicted Influence of Reaction Conditions on Electrophilic Aromatic Substitution

Condition Influence on Product Distribution
Low Temperature Favors the kinetically controlled product (likely the isomer formed via the lowest energy transition state, predominantly C6).
High Temperature May allow for equilibration to the thermodynamically most stable product, if the reaction is reversible.
Bulky Electrophile May increase the proportion of substitution at the sterically more accessible site.

| Strong Lewis Acid Catalyst | Increases the reactivity of the electrophile, potentially reducing selectivity. |

Nucleophilic Addition and Substitution Reactions Involving this compound

No specific studies on the nucleophilic addition or substitution reactions of this compound have been identified. Research on other catechol derivatives suggests that the electron-donating nature of the methoxy and methyl groups would influence the regioselectivity of such reactions. For instance, studies on the oxidative functionalization of catechols with electron-withdrawing groups at the C3 position have shown regioselective nucleophilic addition at the C4 position. However, without direct experimental data for this compound, any prediction of its reactivity in this context remains speculative.

Metal Complexation and Coordination Chemistry of this compound

Chelation Properties with Transition Metals

Specific data on the chelation of this compound with transition metals are not available. The 1,2-diol (catechol) moiety is a well-known chelating agent for a variety of metal ions. The stability and structure of such complexes would be influenced by the electronic and steric effects of the methoxy and methyl substituents on the benzene ring.

Supramolecular Assembly and Host-Guest Interactions

There is no available research on the involvement of this compound in supramolecular assemblies or host-guest interactions.

Polymerization and Oligomerization Pathways of this compound

Oxidative Coupling and Formation of Polymeric Structures

While the oxidative coupling of various substituted catechols is a known method for forming polymeric structures, specific studies detailing this process for this compound are absent from the current body of scientific literature. The substitution pattern would be expected to play a significant role in the regiochemistry and properties of any resulting polymers.

Mechanistic Studies of Oligomer Formation

No mechanistic studies on the oligomerization of this compound have been found. Research on the interfacial oxidative oligomerization of catechol has identified the formation of semiquinone radical intermediates leading to coupling products. It is plausible that this compound could follow similar pathways, but this has not been experimentally verified.

Design, Synthesis, and Chemical Biology of 5 Methoxy 3 Methyl 1,2 Benzenediol Derivatives and Analogues

Synthesis of O-Methylated and O-Alkylated Derivatives

The hydroxyl groups of catechol derivatives are primary sites for alkylation, including methylation, to yield mono- or di-ether products. The selective alkylation of one hydroxyl group over the other can be challenging but is crucial for creating specific isomers.

O-methylation is a common modification. For instance, in the context of catecholamine metabolism, the enzyme catechol-O-methyltransferase (COMT) catalyzes the methylation of the 3-hydroxyl group of catechols. nih.gov Synthetic strategies often employ reagents like diazomethane (B1218177) or dimethyl sulfate. In a study on the brown rot fungus Gloeophyllum trabeum, the catechol metabolite 4,5-dimethoxy-1,2-benzenediol was identified by methylating the free hydroxyl groups with diazomethane, which converted it to 1,2,4,5-tetramethoxybenzene (B1203070) for confirmation. nih.gov This type of exhaustive methylation can be used to protect the hydroxyl groups or to create fully substituted derivatives.

General alkylation can be achieved using various alkyl halides in the presence of a base. A process for producing ortho-methylated hydroxyaromatic compounds involves the catalytic hydrogenation of ortho-phenolic Mannich bases in alkaline media at mild temperatures and low to moderate hydrogen pressures. google.com While this method creates a methyl group on the ring itself rather than on the oxygen, it highlights the diverse approaches to modifying such scaffolds. The synthesis of related compounds, such as 2,3-dimethoxy-5-methyl-1,4-benzenediol (Ubiquinol-0), further illustrates the importance of O-methylation in this class of molecules. nih.gov

Table 1: Examples of O-Alkylation Reactions on Catechol Analogues

Starting MaterialReagentProductReference
4,5-dimethoxy-1,2-benzenediolDiazomethane1,2,4,5-tetramethoxybenzene nih.gov
CatecholMethylene (B1212753) Chloride1,3-Benzodioxole (B145889) nih.gov
3-AcetamidophenolFormaldehyde, Dimethylamine5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol (Mannich Base) google.com

Esterification and Acylation Reactions at Hydroxyl Groups

Esterification and acylation are fundamental reactions for modifying the hydroxyl groups of 5-methoxy-3-methyl-1,2-benzenediol, converting them into esters and acyl derivatives, respectively. These transformations can significantly alter the polarity, solubility, and reactivity of the parent molecule.

The process typically involves reacting the catechol with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base catalyst. This can lead to mono- or di-acylated products, depending on the stoichiometry and reaction conditions. For example, the synthesis of methyl-2,4-dihydroxy-6-methylbenzoate, a derivative of 5-methyl-1,3-benzenediol, demonstrates the formation of an ester group on a related phenolic compound. nih.gov

These reactions are widely used to install protecting groups or to introduce specific functionalities that can modulate biological activity. The resulting ester linkage can often be cleaved under physiological conditions, making this a useful strategy for creating prodrugs.

Synthesis of Nitrogen-Containing Derivatives (e.g., Catecholamines, Schiff Bases)

The introduction of nitrogen-containing functional groups onto the catechol framework gives rise to important classes of compounds, including analogues of catecholamines and Schiff bases.

Catecholamines: Natural catecholamines like dopamine, norepinephrine (B1679862), and epinephrine (B1671497) are synthesized in the body from the amino acid tyrosine. nih.govwikipedia.org The key structural feature is a phenethylamine (B48288) backbone with two adjacent hydroxyl groups on the phenyl ring. mdpi.com Synthetic analogues can be prepared through various organic chemistry methods. A common route involves the preparation of a substituted phenylacetonitrile, which is then reduced to the corresponding phenethylamine. For a this compound based analogue, a multi-step synthesis would be required, likely starting from a correspondingly substituted benzaldehyde (B42025) or benzoic acid. The biosynthesis of natural catecholamines involves a series of enzymatic steps, including hydroxylation and decarboxylation, which serves as a blueprint for designing synthetic pathways. nih.gov

Schiff Bases: Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.netscience.govnih.govjptcp.com The catechol moiety of this compound can be oxidized to the corresponding ortho-quinone, which can then react with an amine to form a Schiff base. Alternatively, if the catechol is part of a larger molecule containing an aldehyde or ketone, it can react directly with an amine. The synthesis is often carried out by refluxing the reactants in an alcoholic solvent. nih.gov Microwave-assisted, solvent-free methods have also been developed, which can improve yields and reduce reaction times significantly. researchgate.net These reactions are versatile, and a wide array of Schiff bases can be generated by varying the amine component. science.govnih.gov

Table 2: Synthesis Methods for Schiff Bases

MethodDescriptionAdvantagesReference
Conventional HeatingCondensation of an aldehyde and an amine by heating/refluxing in a solvent.Simple, well-established method. researchgate.net
Microwave-Assisted SynthesisMicrowave irradiation of reactants, often solvent-free or with a wetting reagent.Reduced reaction times, improved yields, fewer byproducts. researchgate.net

Heterocyclic Annulation and Cyclization Reactions

The catechol unit is a precursor for the synthesis of various heterocyclic structures through annulation (ring-fusing) and cyclization reactions. These reactions create more complex, rigid molecular architectures.

A characteristic reaction of ortho-hydroquinones is their condensation with methylene chloride to form a methylenedioxy bridge, yielding a 1,3-benzodioxole ring system. nih.gov This reaction was used to confirm the structure of 4,5-dimethoxy-1,2-benzenediol, which was converted to 5,6-dimethoxybenzo-1,3-dioxole. nih.gov This transformation would be directly applicable to this compound to produce the corresponding substituted 1,3-benzodioxole.

More complex heterocyclic systems can also be constructed. For example, the 2,5-methano-3-benzazocine ring system, a bridged-ring nitrogen compound, was synthesized starting from a tetrahydrobenzocyclohepten-5-one derivative. rsc.org The synthesis involved converting the ketone to a keto-lactam, which was subsequently reduced. Such multi-step strategies could potentially be adapted to the this compound scaffold to create novel, polycyclic nitrogen-containing heterocycles.

Structure-Reactivity Relationships and Functional Modulation in Derivatives

The chemical reactivity and potential biological function of derivatives of this compound are governed by the electronic and steric properties of the substituents on the catechol ring.

The two hydroxyl groups are electron-donating, making the aromatic ring susceptible to electrophilic substitution. The methoxy (B1213986) group is also strongly electron-donating, further activating the ring, while the methyl group provides weak activation. The positions of these groups dictate the regioselectivity of reactions. The catechol moiety itself is redox-active and can be oxidized to a reactive ortho-quinone, a key step in many of its biological and chemical transformations.

In catecholamine analogues, the precise substitution pattern on the ring is critical for receptor binding and activity. For example, the metabolism of norepinephrine involves O-methylation by COMT to form normetanephrine, demonstrating how a simple structural change dramatically alters the molecule's fate. nih.gov The presence and position of hydroxyl and methoxy groups influence interactions with metabolic enzymes and target receptors. psu.edu

In the context of Schiff bases, the electronic nature of the substituents on both the phenolic and amine-derived portions of the molecule influences the stability and reactivity of the imine bond. The introduction of different functional groups allows for the fine-tuning of properties like lipophilicity and hydrogen-bonding capacity, which are crucial for biological interactions.

Advanced Analytical Methodologies for Characterization and Quantification of 5 Methoxy 3 Methyl 1,2 Benzenediol

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating 5-Methoxy-3-methyl-1,2-benzenediol from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized, each with distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, often employing a C18 column, is a common approach for the separation of this and related phenolic compounds. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid like phosphoric or formic acid to improve peak shape and resolution. sielc.comsielc.com

Diverse detection methods can be coupled with HPLC to enhance selectivity and sensitivity. UV-Vis detectors are widely used, as the benzene (B151609) ring in this compound exhibits strong absorbance in the ultraviolet region. nih.gov For more complex matrices or trace-level analysis, mass spectrometry (MS) detection provides superior specificity and the ability to confirm the molecular weight of the analyte.

Below is an interactive table summarizing typical HPLC parameters for the analysis of related benzenediol compounds.

ParameterValueReference
Column Newcrom R1, C18 sielc.comsielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid/Formic Acid sielc.comsielc.com
Detection UV-Vis, Mass Spectrometry (MS) nih.gov
Application Purity assessment, mixture analysis, pharmacokinetics sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar hydroxyl groups, it can be readily derivatized to form more volatile ethers or esters. This derivatization step is crucial for successful GC analysis.

The mass spectrometer detector provides detailed structural information through the fragmentation pattern of the ionized compound. This allows for unambiguous identification, even in complex mixtures. Pyrolysis-GC-MS has been used to identify 5-methyl-3-methoxy-1,2-benzenediol in the pyrolysates of archaeological wood, demonstrating the technique's utility in complex sample analysis. researchgate.net The mass spectrum of the parent compound, 3-methoxy-1,2-benzenediol, is available in the NIST WebBook, providing a reference for fragmentation analysis. nist.govnist.gov

The following table presents typical GC-MS data for related compounds.

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)Reference
3-Methoxy-1,2-benzenediolC₇H₈O₃140.14140, 125, 97 researchgate.netnist.gov
3-Methyl-1,2-benzenediolC₇H₈O₂124.14124, 109, 81 nist.govnih.gov

Advanced Spectroscopic Probes for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are fundamental for the detailed structural elucidation of this compound, providing insights into its stereochemistry, functional groups, and bonding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of molecules. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. st-andrews.ac.uk

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the aromatic protons reveal the substitution pattern on the benzene ring. The signals for the methoxy (B1213986) and methyl groups provide further confirmation of the structure. st-andrews.ac.uk The ¹³C NMR spectrum complements this information by showing the chemical shifts of each unique carbon atom, including the methoxy carbon which typically appears around 56-62 ppm. researchgate.net Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, definitively assigning all signals and confirming the structure. up.ac.za

The table below summarizes key NMR data for related methoxy-substituted phenolic compounds.

NucleusTypical Chemical Shift Range (ppm)NotesReference
¹H (Aromatic) 6.5 - 7.5Dependent on substitution pattern st-andrews.ac.uk
¹H (Methoxy) 3.7 - 3.9Singlet st-andrews.ac.ukup.ac.za
¹H (Methyl) 2.0 - 2.5Singlet st-andrews.ac.uk
¹³C (Aromatic) 110 - 150Dependent on substitution pattern st-andrews.ac.ukresearchgate.net
¹³C (Methoxy) 55 - 62 researchgate.net

Mass Spectrometry (MS/MS) for Fragmentation Pathways and Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of ions, which is invaluable for structural confirmation and for identifying metabolites. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, fragmentation would likely involve the loss of a methyl group from the methoxy moiety, as well as cleavages of the benzene ring. The mass spectra of related compounds, such as 3-methoxy-1,2-benzenediol, show characteristic ions that can help predict the fragmentation of the target molecule. researchgate.nethmdb.ca For instance, the mass spectrum of 3-methoxy-1,2-benzenediol shows a prominent molecular ion peak and fragments corresponding to the loss of a methyl radical and subsequent rearrangements. researchgate.net This technique is also crucial for identifying potential metabolites by comparing the fragmentation patterns of the parent compound with those of suspected metabolic products. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds, particularly hydrogen bonding. nih.gov

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The exact position and shape of this band can provide insights into the extent of intramolecular and intermolecular hydrogen bonding. ias.ac.in Sharp peaks corresponding to C-H stretching of the aromatic ring and the methyl/methoxy groups will appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group and the phenolic hydroxyls will give rise to strong bands in the fingerprint region (typically 1000-1300 cm⁻¹). st-andrews.ac.uk

Electrochemical Techniques for Redox Characterization and Sensing Applications

The electrochemical behavior of catechols and their derivatives is of significant interest due to their role in various biological and chemical processes. Techniques such as cyclic voltammetry (CV) are employed to study the redox properties of these compounds. The oxidation of substituted catechols typically involves the formation of corresponding o-quinones. This process is often quasi-reversible, and the stability of the resulting quinone can be influenced by factors like pH.

While specific experimental data for this compound is not extensively available in public literature, the general principles of catechol electrochemistry provide a framework for understanding its likely behavior. The presence of both a methoxy and a methyl group on the catechol ring is expected to influence its redox potential and the reactivity of the corresponding quinone. The electron-donating nature of these substituents would likely lower the oxidation potential compared to unsubstituted catechol.

Electrochemical sensors based on the redox activity of catechols have been developed for various analytes. The modification of electrode surfaces with catechol derivatives can lead to sensitive and selective detection platforms. For instance, a glassy carbon electrode modified with a complex phenol (B47542) derivative has been utilized for the determination of mercury (II) ions using differential pulse voltammetry. abechem.comkmu.edu.tr This suggests the potential for this compound to be explored in similar sensing applications, although specific studies are yet to be reported.

Research on substituted catechols has shown that the quinones formed upon oxidation can react with the parent catechol to form dimeric products, which may further polymerize. psu.edumarquette.edu The rate of this coupling reaction is influenced by the nature of the substituents on the aromatic ring. marquette.edu

A summary of electrochemical parameters for related substituted catechols is presented in the table below to provide context.

CompoundMethodKey FindingsReference
Substituted CatecholsCyclic VoltammetryOxidation to quinones, which can react with the parent catechol to form dimers. psu.edumarquette.edu
5-Methoxy-2-({[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazone}-phenyl-methyl)-phenolDifferential Pulse VoltammetryModified glassy carbon electrode used for Hg2+ ion detection. abechem.comkmu.edu.tr

Note: This table includes data for related compounds due to the limited availability of specific data for this compound.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Single-crystal XRD provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation. Powder XRD, while providing less detail, is useful for identifying crystalline phases and assessing sample purity.

Currently, there are no publicly accessible single-crystal or powder XRD studies specifically for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. The lack of such data means that the precise solid-state conformation and packing of this molecule have not been experimentally determined.

For context, the crystal structures of numerous other catechol derivatives have been determined, revealing insights into how different substituents affect the molecular geometry and hydrogen-bonding networks within the crystal lattice. This information is critical for understanding the structure-property relationships in this class of compounds.

Computational Chemistry and Theoretical Studies of 5 Methoxy 3 Methyl 1,2 Benzenediol

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

No QSAR or QSPR models that specifically include 5-Methoxy-3-methyl-1,2-benzenediol in their training or test sets to predict biological activity or physicochemical properties could be located.

Should dedicated research on the computational properties of this compound be published in the future, the generation of the requested article would become feasible.

Development of Predictive Models based on Molecular Descriptors

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, rely on the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are then correlated with experimental data to predict activities or properties.

Despite a thorough review of scientific literature and chemical databases, specific studies focused on the development of predictive models for this compound are not publicly available at this time. Research in this area would typically involve the calculation of a variety of molecular descriptors, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify aspects of the electron distribution, such as dipole moment and polarizability.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include energies of frontier molecular orbitals (HOMO and LUMO), partial charges, and electrostatic potential maps.

The following table presents a hypothetical set of molecular descriptors that could be calculated for this compound using computational software. Such data would be foundational for any predictive modeling efforts.

Descriptor TypeDescriptor NameHypothetical Value
Constitutional Molecular Weight154.16 g/mol
Number of Heavy Atoms11
Number of Rings1
Topological Wiener IndexValue
Balaban J IndexValue
Geometrical Molecular Surface AreaValue Ų
Molecular VolumeValue ų
Electronic Dipole MomentValue Debye
PolarizabilityValue ų
Quantum-Chemical HOMO EnergyValue eV
LUMO EnergyValue eV
HOMO-LUMO GapValue eV

Note: The values in this table are placeholders and would need to be determined through actual computational calculations.

Reaction Mechanism Elucidation and Transition State Characterization

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and designing synthetic routes. Computational methods, particularly those based on quantum mechanics, are instrumental in elucidating reaction pathways and characterizing the high-energy transition states that govern reaction rates.

As of the current date, there are no published studies detailing the theoretical elucidation of reaction mechanisms or the characterization of transition states specifically for this compound. Such research would likely investigate reactions such as:

Oxidation of the catechol moiety: The 1,2-dihydroxybenzene core is susceptible to oxidation to form a quinone. Computational studies could model this process, identifying the intermediates and the transition state structures and energies.

Electrophilic aromatic substitution: The benzene (B151609) ring can undergo substitution reactions. Theoretical calculations could predict the regioselectivity of such reactions based on the directing effects of the methoxy (B1213986), methyl, and hydroxyl groups.

O-methylation or O-acylation: The hydroxyl groups are potential sites for further functionalization. Computational modeling could explore the mechanisms of these reactions.

A detailed computational study would typically involve mapping the potential energy surface of a proposed reaction. This would allow for the identification of energy minima corresponding to reactants, intermediates, and products, as well as the saddle points representing transition states. Key data from such a study would include activation energies and reaction enthalpies.

The table below illustrates the kind of data that would be generated from a computational study on a hypothetical reaction of this compound.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters of Transition State
Reactants Reactant Complex0.0-
Transition State 1 TS1ValueBond lengths and angles of forming/breaking bonds
Intermediate Intermediate 1Value-
Transition State 2 TS2ValueBond lengths and angles of forming/breaking bonds
Products Product ComplexValue-

Note: This table represents a template for data that would be obtained from a reaction mechanism study. The specific values and parameters would depend on the reaction being investigated.

While the chemical structure of this compound presents interesting avenues for computational investigation, a comprehensive search of the available scientific literature reveals a lack of specific studies on this compound. There are currently no published predictive models based on its molecular descriptors, nor are there detailed elucidations of its reaction mechanisms and transition states. The data presented in this article is therefore illustrative of the types of computational analyses that could be performed. Future research in this area would be valuable for a deeper understanding of the chemical properties and reactivity of this molecule.

Biochemical and Biological Interactions: Mechanistic Investigations of 5 Methoxy 3 Methyl 1,2 Benzenediol

Enzymatic Biotransformations and Inhibition Kinetics

The enzymatic interactions of 5-Methoxy-3-methyl-1,2-benzenediol are critical to understanding its biological activity. Its catechol structure suggests a propensity for interaction with enzymes that metabolize phenolic compounds, such as polyphenol oxidases and catechol-O-methyltransferases.

Interaction with Polyphenol Oxidases and Catechol-O-methyltransferases

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamines and other catechol-containing compounds. Research indicates that COMT expression is significantly higher in glioma and glioblastoma tissues compared to normal brain tissue. nih.gov The inhibition of COMT has been shown to induce mitochondrial dysfunction and increase the release of mitochondrial RNA, which in turn activates an antiviral-like response and enhances the efficacy of radiotherapy in glioma models. nih.gov

While direct studies on this compound are limited, research on structurally similar compounds provides insight. For instance, 5-hydroxy-3-mercapto-4-methoxybenzoic acid has been investigated as a potential inhibitor of COMT. nih.gov This suggests that substituted catechols, likely including this compound, can serve as substrates or inhibitors for this class of enzymes. The methoxy (B1213986) and methyl groups on the benzene (B151609) ring of this compound would influence its binding affinity and orientation within the active site of enzymes like COMT.

Kinetic Studies of Enzyme Inhibition and Activation Mechanisms

Kinetic studies are essential for quantifying the inhibitory or activating effects of a compound on an enzyme. For a related compound, 5-hydroxy-3-mercapto-4-methoxybenzoic acid, detailed kinetic analyses of COMT inhibition have been performed. nih.gov In the absence of a reducing agent, this compound demonstrated potent noncompetitive inhibition with a Kis value of 59.9 µM and a Kii value of 30.2 µM. nih.gov The presence of a reducing agent significantly weakened this inhibition. nih.gov This suggests that the inhibitory mechanism may involve the formation of a disulfide bond between the inhibitor and a sulfhydryl group in the enzyme's active site, a bond that can be reversed by reducing agents. nih.gov

Table 1: Inhibitory Constants of a Structurally Related Compound against Catechol-O-methyltransferase (COMT)

Compound Condition Kis (µM) Kii (µM)
5-hydroxy-3-mercapto-4-methoxybenzoic acid Without Dithiothreitol 59.9 +/- 15.9 30.2 +/- 5.8
5-hydroxy-3-mercapto-4-methoxybenzoic acid With Dithiothreitol 1140 +/- 233 743 +/- 141

Data sourced from a study on a potential affinity-labeling reagent for COMT, illustrating the kinetic analysis of enzyme inhibition. nih.gov

Biosynthetic Pathways and Metabolic Fate in Model Systems

Understanding the origin and breakdown of this compound in biological systems is key to contextualizing its function. This involves elucidating its role as a building block for other natural products and mapping its degradation by microorganisms and plants.

Elucidation of Precursor Role in Natural Product Biosynthesis

Substituted benzenediols are common intermediates in the biosynthesis of a wide array of natural products. For example, the brown rot fungus Gloeophyllum trabeum is known to synthesize 4,5-dimethoxy-1,2-benzenediol de novo from glucose. nih.gov This compound is believed to play a role in the fungus's wood degradation system, potentially acting as a ferric chelator and an oxygen-reducing agent. nih.gov

Similarly, secondary metabolites from the lichen Parmotrema tinctorum include 5-methyl-1,3-benzenediol (orcinol) and its derivative, which have shown potent biological activities. nih.gov While these are not exact matches, they highlight the role of methylated and methoxylated benzenediols as important biosynthetic precursors in fungi and lichens. Further investigation is needed to determine the specific natural products for which this compound may serve as a precursor.

Microbial and Plant Metabolic Degradation Pathways (in vitro/in vivo, non-human)

Microorganisms, particularly bacteria and fungi, possess diverse enzymatic machinery capable of degrading complex aromatic compounds. researchgate.net Lignin, a complex polymer found in wood, is broken down by various microbes, yielding simpler aromatic units that can be further metabolized. researchgate.net The degradation pathways often involve enzymes such as laccases, peroxidases, and dioxygenases that can cleave the aromatic ring. researchgate.net

For instance, 3-methyl-benzene-1,2-diol is known to be a substrate for the enzyme biphenyl-2,3-diol (B71989) 1,2-dioxygenase. drugbank.com It is plausible that this compound could be degraded via similar pathways in soil or gut microbes. These pathways typically involve initial oxidation and hydroxylation steps, followed by ring cleavage. The presence of the methoxy group might require specific O-demethylase enzymes to remove the methyl group before the ring is further processed. Detailed metabolic studies using labeled isotopes in microbial or plant systems would be necessary to fully map the degradation routes of this specific compound.

Molecular Interactions with Biomolecules (in vitro/in silico)

Computational and in vitro methods can predict and confirm the direct physical interactions between a small molecule and biological macromolecules like proteins and nucleic acids.

In silico molecular docking studies are powerful tools for predicting the binding affinity and interaction patterns of a ligand with a target protein. While specific docking studies for this compound were not found in the search results, numerous studies have been conducted on structurally related molecules. These studies calculate a docking score, often in kcal/mol, which represents the binding free energy, and they can visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts. jbcpm.comsamipubco.comchemrevlett.comniscair.res.in

For example, docking studies on various heterocyclic compounds with protein kinases have revealed how specific substitutions influence binding affinity. chemrevlett.com In one study, a 6-methoxy substitution on a benzimidazole (B57391) ring was found to be 10-fold more potent than the corresponding 5-methoxy substituted compound, highlighting the critical role of substituent positioning in molecular recognition. nih.gov

To understand the molecular interactions of this compound, docking simulations against a panel of relevant biological targets, such as COMT, polyphenol oxidases, or various receptors, would be required. These simulations would predict the binding energy and identify the key amino acid residues involved in the interaction, providing a rationale for its biological activity and guiding further in vitro experimental validation.

Table 2: Illustrative Binding Affinities from Molecular Docking Studies of Various Compounds

Compound Class Target Protein Binding Affinity Range (kcal/mol)
GC-MS analyzed compounds from Mitracapus hirtus Squalene Synthase -8.6 to -10.3
N-substituted benzenesulfonamides Murine 11β-hydroxysteroid dehydrogenase -98.956 to -153.434 (MolDock Score)
Beta-pinene SARS-CoV-2 5BPV protein -5.2819

This table provides examples of binding affinities obtained through molecular docking for various compounds to illustrate the data generated from such studies. jbcpm.comniscair.res.in

DNA/RNA Binding and Intercalation Mechanisms

Direct experimental evidence detailing the binding of this compound to DNA and RNA is not extensively documented in publicly available literature. However, studies on structurally related benzenediols and phenolic compounds provide a basis for inferring potential modes of interaction.

One potential mechanism of interaction is through the formation of reactive oxygen species (ROS) that can subsequently induce DNA damage. For instance, some phenolic compounds can undergo auto-oxidation or be metabolized to semiquinone radicals and quinones, which in turn generate ROS. These reactive species can lead to single- and double-strand breaks in DNA, as well as base modifications.

A study on a fraction of metabolites from the lichen Parmotrema tinctorum, which was found to contain 5-methyl-1,3-benzenediol (a positional isomer of the subject compound), demonstrated the ability to induce DNA fragmentation in cancer cell lines. nih.gov While this does not directly implicate this compound, it highlights the potential for substituted benzenediols to interfere with DNA integrity. The presence of the hydroxyl groups on the benzene ring is crucial for this activity.

Intercalation, the insertion of a molecule between the base pairs of DNA, is another possible mode of interaction, often associated with planar aromatic molecules. While the planarity of the benzene ring in this compound could facilitate some degree of association with the DNA helix, significant intercalation is less likely compared to larger, more planar polycyclic aromatic systems. The substituents on the ring may also sterically hinder an effective intercalative binding.

Protein Binding Studies (e.g., Serum Albumin, Enzymes) and Conformational Changes

The interaction of small molecules with proteins is fundamental to their distribution, metabolism, and biological activity. Serum albumins, being the most abundant proteins in the plasma, are key players in the transport of various endogenous and exogenous compounds.

Key Factors Influencing Protein Binding:

Structural Feature Influence on Protein Binding Rationale
Hydroxyl Groups Generally increase binding affinity.Form hydrogen bonds with polar amino acid residues in the protein's binding sites.
Methoxy Groups Can either increase or decrease binding affinity. nih.govIncreased hydrophobicity due to the methyl moiety can enhance binding to hydrophobic pockets. However, the oxygen atom can also participate in hydrogen bonding. The overall effect depends on the specific binding site environment. nih.govplos.org
Methyl Groups Typically increase binding affinity.Enhance hydrophobic interactions with nonpolar regions of the protein.
Planarity Favors binding within hydrophobic cavities. nih.govAllows for effective van der Waals interactions and potential stacking with aromatic amino acid residues.

Studies on curcuminoids, which feature methoxy groups, have shown that these groups can create steric hindrance, affecting how the molecule fits into the binding pockets of human serum albumin (HSA). nih.govplos.org Depending on the specific sub-site on the albumin molecule, the presence and position of a methoxy group can either be favorable or obstructive to binding. nih.govplos.org

It is plausible that this compound would bind to serum albumin primarily through hydrophobic interactions, driven by the methyl group and the benzene ring, and supplemented by hydrogen bonding from the hydroxyl groups. The binding could induce conformational changes in the protein, potentially altering its function or the binding of other ligands.

Mechanisms of Antioxidant and Radical Scavenging Activity (Cell-Free and Cellular Models)

The antioxidant potential of phenolic compounds is a well-established area of research, and the structural features of this compound strongly suggest its capability as a radical scavenger. The primary mechanisms by which phenolic antioxidants exert their effects are through hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET).

The catechol (1,2-benzenediol) moiety is a classic structural alert for antioxidant activity. The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, forming a stable ortho-quinone. The presence of an electron-donating methyl group and a methoxy group on the ring is expected to further enhance this activity by stabilizing the resulting phenoxyl radical.

Common Cell-Free Antioxidant Assays:

Assay Principle Relevance to this compound
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change. researchgate.netmdpi.comThe catechol structure is highly effective in this assay. The electron-donating substituents would likely enhance its scavenging capacity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Involves the scavenging of the ABTS radical cation, applicable to both hydrophilic and lipophilic antioxidants. nih.govnih.govThe compound's moderate polarity would allow it to be active in this assay.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govThe hydroxyl groups are the primary functional groups responsible for the reducing power.
ORAC (Oxygen Radical Absorbance Capacity) Assay A HAT-based assay that measures the ability of an antioxidant to quench peroxyl radicals. nih.govnih.govThe phenolic hydroxyls are key for this mechanism.

Studies on various methylbenzenediol derivatives have demonstrated their potent radical scavenging abilities in the DPPH assay. researchgate.net Research has also shown that the presence of a methoxy group can significantly increase the antioxidant activity of phenolic compounds. mdpi.com

In cellular models, the antioxidant activity of this compound would involve its ability to permeate cell membranes and neutralize intracellular ROS. Its moderate lipophilicity, conferred by the methyl and methoxy groups, would facilitate this cellular uptake. Once inside the cell, it could directly scavenge radicals or potentially influence endogenous antioxidant systems.

Environmental Chemistry and Degradation Pathways of 5 Methoxy 3 Methyl 1,2 Benzenediol

Photochemical Degradation under Simulated Environmental Conditions

No studies specifically investigating the photochemical degradation of 5-Methoxy-3-methyl-1,2-benzenediol under simulated environmental conditions were found. Research in this area would typically involve exposing the compound to controlled light sources that mimic natural sunlight to determine its photostability and identify potential degradation products.

Microbial Biodegradation and Bioremediation Potential

There is no available information on the microbial biodegradation of this compound. Studies in this field would explore the ability of microorganisms, such as bacteria and fungi, to break down the compound, potentially using it as a source of carbon and energy. This would be crucial for understanding its persistence in ecosystems and for developing bioremediation strategies.

Chemical Oxidation and Hydrolysis in Aquatic and Soil Environments

Specific data on the chemical oxidation and hydrolysis of this compound in aquatic and soil environments is not present in the available literature. Such research would examine the compound's reactivity with common environmental oxidants and its stability in water, which are key factors in determining its environmental lifetime.

Environmental Fate Modeling and Persistence Assessment

Without experimental data on its degradation pathways, it is not possible to perform accurate environmental fate modeling or a persistence assessment for this compound. These models rely on inputs such as degradation rates and partition coefficients to predict the compound's distribution and longevity in the environment.

Applications of 5 Methoxy 3 Methyl 1,2 Benzenediol in Advanced Materials and Industrial Processes Non Biomedical

Role as an Antioxidant and Stabilizer in Polymer and Material Science

Precursor for Functional Monomers and Polymer Systems

Benzenediol derivatives can serve as fundamental building blocks, or monomers, for the synthesis of advanced polymer systems. The hydroxyl and methoxy (B1213986) functional groups on the benzene (B151609) ring of 5-Methoxy-3-methyl-1,2-benzenediol could theoretically be modified or directly participate in polymerization reactions to create polymers with specific functionalities. These functionalities might include thermal stability, specific electronic properties, or tailored reactivity. However, there is a lack of specific examples or research in the available literature that demonstrates the use of this compound as a precursor for functional monomers and polymer systems.

Chelation Agents in Industrial Catalysis and Metal Sequestration

The 1,2-benzenediol (catechol) structure is a well-known chelating agent, capable of binding to metal ions. taylorandfrancis.com This property is valuable in industrial catalysis, where metal complexes can act as catalysts, and in metal sequestration for purposes such as wastewater treatment or the removal of metal impurities. The hydroxyl groups on the catechol moiety can form stable complexes with a variety of metals. While the potential for this compound to act as a chelating agent can be inferred from its structure, specific studies detailing its use, efficiency, or the properties of its metal complexes in industrial catalysis or metal sequestration are not described in the reviewed scientific literature.

Development of Electrochemical Sensors and Biosensors for Analytical Applications

The electrochemical properties of phenolic compounds make them suitable for use in the development of sensors. The oxidation of the hydroxyl groups can generate a measurable electrical signal, which can be correlated to the concentration of an analyte. Catechol and its derivatives are often used to modify electrodes to create sensitive and selective electrochemical sensors and biosensors. These sensors can be applied in environmental monitoring, food safety, and clinical diagnostics. Despite the theoretical potential of this compound in this field, there is no specific information available in the searched literature on its application in the development of such analytical devices.

Role in Pigment and Dye Chemistry (e.g., Melanogenesis pathways, non-human applications)

The oxidation of phenolic compounds can lead to the formation of colored products. This chemistry is fundamental to natural pigmentation processes, such as melanogenesis, where the oxidation of tyrosine is a key step. In industrial applications, benzenediol derivatives can be used as intermediates in the synthesis of dyes and pigments. taylorandfrancis.com For instance, catechol is used in fur dyeing and leather tanning. taylorandfrancis.com While the structure of this compound suggests it could potentially be a precursor in dye synthesis, there are no specific studies found that describe its role in pigment and dye chemistry or its involvement in non-human melanogenesis pathways.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 5-Methoxy-3-methyl-1,2-benzenediol?

  • Methodological Answer : Synthesis typically involves protecting hydroxyl groups, followed by selective methylation and deprotection. For example, methylating agents like dimethyl sulfate or iodomethane can introduce the methoxy group under alkaline conditions. Chromatographic purification (e.g., silica gel column chromatography) is critical to isolate the product from intermediates . Structural analogs, such as 3-methoxy-1,2-benzenediol, have been synthesized via similar routes, emphasizing the need for controlled reaction temperatures (60–80°C) and inert atmospheres to prevent oxidation .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze chemical shifts for methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3 ppm) and hydroxyl protons (δ ~5–6 ppm, if not deuterated).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ for C8H10O3 = 154.06 Da).
  • FT-IR : Identify O-H (3200–3500 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches.
    Cross-reference with NIST Chemistry WebBook data for similar compounds (e.g., 3-methoxy-1,2-benzenediol) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • Ortho-substituents : Enhance antimicrobial efficacy due to increased steric hindrance and hydrogen bonding potential. For example, 3-methoxy-1,2-benzenediol shows moderate activity against Listeria monocytogenes (11.5 mm inhibition zone), while 4-chloro-1,2-benzenediol exhibits stronger activity (23.5 mm) .
  • Methyl vs. Methoxy Groups : Methyl groups may reduce polarity, affecting membrane permeability. Compare MIC values using broth dilution assays across bacterial strains .

Q. How can researchers resolve contradictions in reported bioactivity data for benzenediol analogs?

  • Methodological Answer :

  • Standardize Assays : Use consistent microbial strains (e.g., ATCC standards) and growth media.
  • Control Variables : Document pH, temperature, and solvent effects (e.g., DMSO concentration).
  • Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding factors. For example, discrepancies in 3-methoxy-1,2-benzenediol activity may arise from assay sensitivity variations .

Q. What challenges arise in purifying this compound from complex mixtures (e.g., bio-oils or plant extracts)?

  • Methodological Answer :

  • Distillation Limitations : High molecular weight and polarity result in low separation factors (near zero) during fractional distillation .
  • Chromatographic Solutions : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water:acetonitrile). For plant extracts, pre-purify via liquid-liquid extraction (ethyl acetate) to remove non-phenolic impurities .

Q. Which analytical methods are optimal for quantifying this compound in environmental samples?

  • Methodological Answer :

  • GC-MS : Derivatize with BSTFA to improve volatility. Monitor fragments at m/z 154 (molecular ion) and 139 (loss of CH3) .
  • HPLC-UV/ECD : Use a diode-array detector (λ = 280 nm) or electrochemical detection for enhanced sensitivity .

Q. How does the substitution pattern affect the compound’s stability and reactivity under oxidative conditions?

  • Methodological Answer :

  • Ortho-Effect : Adjacent hydroxyl and methoxy groups increase susceptibility to oxidation, forming quinones. Monitor via cyclic voltammetry (oxidation peaks at +0.5 V vs. Ag/AgCl) .
  • Methyl Group Impact : The 3-methyl group may sterically stabilize the aromatic ring, delaying degradation. Conduct accelerated stability studies (40°C/75% RH) with LC-MS tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.